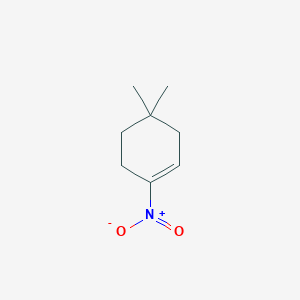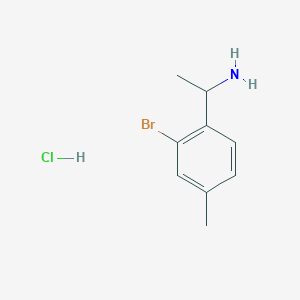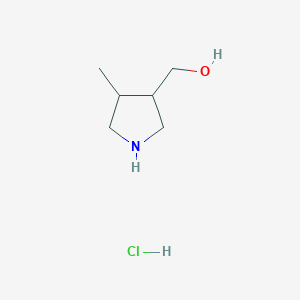
2,4-二氯尼古丁酸甲酯
描述
Methyl 2,4-dichloronicotinate is a chemical compound with the CAS Number: 442903-28-8 . It has a molecular weight of 206.03 . The IUPAC name for this compound is methyl 2,4-dichloronicotinate . The InChI code for this compound is 1S/C7H5Cl2NO2/c1-12-7(11)5-4(8)2-3-10-6(5)9/h2-3H,1H3 .
Molecular Structure Analysis
The molecular formula of Methyl 2,4-dichloronicotinate is C7H5Cl2NO2 . The InChI key for this compound is IBZIEMCFERTPNR-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Methyl 2,4-dichloronicotinate has a density of 1.4±0.1 g/cm3 . Its boiling point is 266.2±35.0 °C at 760 mmHg . The physical form of this compound can be a white to yellow solid or liquid .
科学研究应用
1. 除草剂毒理学和诱变性
2,4-二氯尼古丁酸甲酯与 2,4-二氯苯氧乙酸 (2,4-D) 相关,已对其毒理学和诱变性进行了广泛的研究,特别是在农业环境中。研究在理解其对基因表达的影响及其对非目标物种(尤其是在水生环境中)的影响方面取得了进展。这包括探索职业风险和对 2,4-D 等除草剂的抗性或耐受机制 (Zuanazzi、Ghisi 和 Oliveira,2020 年)。
2. 对植物中重金属吸收的影响
研究表明,2,4-D 等化合物会影响小麦等植物中重金属的吸收和转运。这表明除草剂和环境金属污染物之间存在潜在相互作用,影响植物生长和土壤健康 (Skiba、Kobyłecka 和 Wolf,2017 年)。
3. 光催化降解
对 2,4-D(一种相关化合物)的光催化降解的研究为环境修复策略提供了见解。使用纳米隐晶密码锰复合催化剂的研究展示了在废水中降解这些除草剂的有效方法 (Lemus 等人,2008 年)。
4. 致癌结果和机制
目前正在研究接触 2,4-D 的潜在致癌作用。流行病学研究表明可能与某些癌症有关,尽管监管机构通常不将其归类为致癌物。这凸显了进一步研究其长期健康影响的必要性 (Stackelberg,2013 年)。
5. 检测和分析方法
在开发用于检测和分析环境样品中的氯苯氧基酸除草剂的方法方面取得了进展。这些方法对于监测和管理环境污染和接触风险至关重要 (Rosales-Conrado 等人,2002 年)。
6. 分子作用模式
了解 2,4-D 的分子作用模式为其作为除草剂的功能提供了见解。识别生长素受体和了解除草剂处理下的信号转导一直是研究的关键领域 (Song,2014 年)。
安全和危害
Methyl 2,4-dichloronicotinate has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H313, H315, H319, H320, H335 . The precautionary statements include P202, P261, P280, P305, P338, P351 . In case of skin contact, it is advised to wash with plenty of water . If in eyes, rinse cautiously with water for several minutes .
属性
IUPAC Name |
methyl 2,4-dichloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)5-4(8)2-3-10-6(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZIEMCFERTPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650749 | |
| Record name | Methyl 2,4-dichloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442903-28-8 | |
| Record name | Methyl 2,4-dichloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,4-dichloropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione](/img/structure/B1460330.png)
![3-([(4-Bromophenyl)sulfanyl]-methyl)benzoyl chloride](/img/structure/B1460331.png)
![1-[(3,5-Difluorophenyl)methyl]azetidin-3-amine dihydrochloride](/img/structure/B1460332.png)
![2-Fluoro-3-(spiro[3.3]heptan-2-yl)propanoic acid](/img/structure/B1460333.png)
![2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid](/img/structure/B1460335.png)



![9-[2-(methylamino)ethyl]-9H-purin-6-amine, trifluoroacetic acid](/img/structure/B1460340.png)

![Thieno[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1460342.png)



